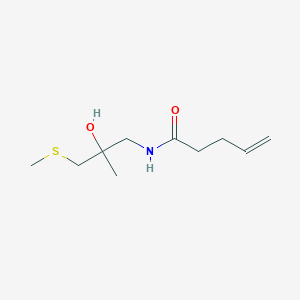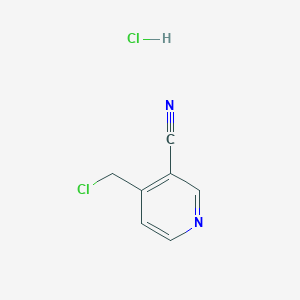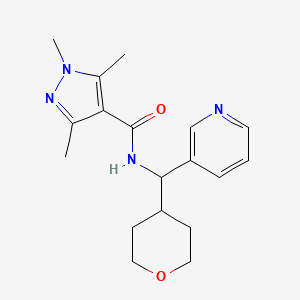
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学研究应用
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide has a wide range of potential applications in scientific research. It has been shown to have antimicrobial properties and can be used to inhibit the growth of various bacterial and fungal strains. This compound has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
作用机制
The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is not fully understood, but it is believed to work by disrupting the cellular membrane of microorganisms and inducing oxidative stress. This results in cell death and inhibition of growth. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and α-glucosidase. This compound also has antioxidant properties and can scavenge free radicals in the body. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide in lab experiments is its high purity and stability. This compound is synthesized using a specific method that ensures high yield and purity, making it ideal for use in research. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide. One direction is to further explore its antimicrobial properties and investigate its potential use as an alternative to traditional antibiotics. Another direction is to study its potential use in cancer treatment and explore its mechanism of action in more detail. Additionally, researchers may investigate its potential use in other areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a compound with significant potential in various scientific research fields. Its synthesis method has been optimized for high yield and purity, and its antimicrobial and anticancer properties have been extensively studied. While its mechanism of action is not fully understood, it is believed to work by disrupting cellular membranes and inducing oxidative stress. This compound has various biochemical and physiological effects and has potential future applications in many areas of research.
合成方法
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is synthesized using a specific method that involves the reaction of 4-pentenoyl chloride with 2-(methylthio)ethanol in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This synthesis method has been optimized for high yield and purity and is widely used in research labs.
属性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-4-5-6-9(12)11-7-10(2,13)8-14-3/h4,13H,1,5-8H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAZAUJRVNHSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-ethoxy-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2852593.png)
![N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2852594.png)



![5-[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2852602.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2852604.png)
![Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B2852605.png)

![(5-Fluoropyridin-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2852610.png)
![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)
![N-(4-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2852612.png)


